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Abstract

Primeverose is a disaccharide of significant interest in various fields, including flavor chemistry
and drug development, due to its role as a precursor to aromatic compounds and its presence
in numerous plant glycosides. This technical guide provides a comprehensive overview of the
composition and glycosidic linkage of primeverose. It details the experimental protocols for its
characterization, including linkage analysis by gas chromatography-mass spectrometry (GC-
MS) and structural elucidation by two-dimensional nuclear magnetic resonance (2D NMR)
spectroscopy. Furthermore, a protocol for its enzymatic synthesis is provided. All quantitative
data is presented in structured tables, and a logical workflow for disaccharide analysis is
visualized using a Graphviz diagram.

Composition and Linkage of Primeverose

Primeverose is a disaccharide with the chemical formula C11H20010 and a molecular weight of
312.27 g/mol . It is composed of two monosaccharide units: D-glucose and D-xylose.
Specifically, it is a xylopyranose unit linked to a glucopyranose unit.

The glycosidic bond connecting the two monosaccharides is a 3-(1 - 6) linkage. This means
the anomeric carbon (C-1) of the 3-D-xylopyranose is linked to the oxygen atom attached to the
C-6 of the D-glucopyranose molecule. The systematic name for primeverose is 6-O-f3-D-
xylopyranosyl-D-glucose.
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Caption: Structure of Primeverose showing the (3-(1 - 6) linkage.

Quantitative Data

hvsicochemical .

Property Value
Molecular Formula C11H20010
Molecular Weight 312.27 g/mol
CAS Number 26531-85-1

NMR Spectral Data (Predicted)

Precise, experimentally verified high-resolution NMR data for primeverose is not readily
available in public databases. The following table presents predicted *H and 13C chemical shifts
based on computational models and known values for similar structures. These values serve
as a guide for spectral interpretation.
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Atom

'H Chemical Shift (ppm)

13C Chemical Shift (ppm)

Glucose Residue

H-1 4.65 (d, J=8.0 Hz) 97.5
H-2 3.25 (t, J=8.5 Hz) 74.0
H-3 3.50 (t, J=9.0 Hz) 76.5
H-4 3.40 (t, J=9.0 Hz) 70.0
H-5 3.55 (m) 76.0
H-6a 3.95 (dd, J=11.5, 2.0 Hz) 69.0
H-6b 3.70 (dd, J=11.5, 5.5 Hz)

Xylose Residue

H-1' 4.45 (d, J=7.5 Hz) 104.5
H-2' 3.20 (t, J=8.0 Hz) 73.5
H-3' 3.35 (t, J=8.5 Hz) 76.0
H-4' 3.60 (t, J=9.0 Hz) 69.5
H-5'a 3.90 (dd, J=11.0, 5.0 Hz) 66.0
H-5'b 3.25 (t, J=11.0 Hz)

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry Fragmentation (Predicted)

The fragmentation pattern of primeverose in electrospray ionization tandem mass
spectrometry (ESI-MS/MS) would be expected to show characteristic losses of the
monosaccharide units.
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m/z (ion) Description
313.1 [M+H]* Protonated parent molecule
295.1 [M+H-H20]* Loss of a water molecule

Glycosidic bond cleavage, retaining the glucose

181.1 [Glucose+H]* i
unit

151.1 [Xyl H-H20]* Glycosidic bond cleavage, retaining the xylose
. ose+H-H2
! unit with water loss

133.1 [Xy! H-2H0]* Glycosidic bond cleavage, retaining the xylose
. ose+H-2H:
Y unit with two water losses

Experimental Protocols
Glycosidic Linkage Analysis by GC-MS

This method determines the linkage position between the monosaccharides.[1]

1. Permethylation:[2][3][4][5] a. Dry the disaccharide sample (approx. 1-5 mg) in a screw-
capped tube. b. Add 200 pL of anhydrous dimethyl sulfoxide (DMSO) and dissolve the sample.
c. Add a slurry of NaOH in DMSO (prepared by washing powdered NaOH with anhydrous
DMSO) and 100 pL of methyl iodide. d. Agitate the mixture for 10 minutes at room temperature.
e. Quench the reaction by slowly adding 1 mL of water. f. Extract the permethylated
disaccharide with 1 mL of dichloromethane. g. Wash the organic layer with water (3 x 1 mL)
and then evaporate the solvent.

2. Hydrolysis: a. To the dried permethylated sample, add 500 pL of 2 M trifluoroacetic acid
(TFA). b. Heat at 121°C for 2 hours in a sealed tube. c. Cool the tube and evaporate the TFA

under a stream of nitrogen.

3. Reduction: a. Dissolve the hydrolyzed sample in 200 pL of 1 M ammonium hydroxide. b. Add
200 pL of 1 M sodium borodeuteride (NaBDa4) in 1 M NH4OH. c. Incubate at room temperature
for 2 hours. d. Add a few drops of glacial acetic acid to neutralize the excess NaBDa. e.

Evaporate to dryness under nitrogen.
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4. Acetylation: a. To the dried sample, add 100 pL of acetic anhydride and 100 pL of pyridine. b.
Heat at 100°C for 30 minutes. c. Cool and add 1 mL of water. d. Extract the partially methylated
alditol acetates (PMAAs) with 1 mL of dichloromethane. e. Wash the organic layer with water (3
x 1 mL) and then evaporate the solvent.

5. GC-MS Analysis: a. Reconstitute the sample in a suitable solvent (e.g., hexane). b. Inject an
aliquot into the GC-MS system. c. The PMAAs are separated on the GC column and their mass
spectra are recorded. The positions of the acetyl groups in the resulting mass spectra indicate
the original linkage positions.

Caption: Workflow for disaccharide glycosidic linkage analysis.

Structural Elucidation by 2D NMR Spectroscopy

2D NMR experiments are crucial for the unambiguous assignment of all proton and carbon
signals and for confirming the connectivity and stereochemistry of the disaccharide.[6][7][8][9]

1. Sample Preparation: a. Dissolve 5-10 mg of the purified primeverose in 0.5 mL of D20. b.
Transfer the solution to a 5 mm NMR tube.

2. Data Acquisition: a. Acquire a standard 1D *H NMR spectrum to check for sample purity and
concentration. b. Acquire the following 2D NMR spectra:

e COSY (Correlation Spectroscopy): To establish *H-1H spin-spin coupling networks within
each monosaccharide ring.

e HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded *H and 13C
atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) 1H-13C
correlations, which are critical for identifying the glycosidic linkage. The key HMBC
correlation for primeverose would be between the anomeric proton of xylose (H-1') and the
C-6 of glucose.

e NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser
Effect Spectroscopy): To determine the through-space proximity of protons, which helps to
confirm the stereochemistry of the glycosidic linkage (3-linkage).

3. Data Processing and Analysis: a. Process the acquired 2D data using appropriate software
(e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline
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correction. b. Analyze the cross-peaks in each spectrum to assign all proton and carbon signals
and to piece together the structure of the disaccharide, confirming the B-(1 - 6) linkage.

Enzymatic Synthesis of Primeverose

Primeverose can be synthesized via a transglycosylation reaction catalyzed by a 3-xylosidase.
[10][11][12][13]

1. Reaction Setup: a. Prepare a reaction buffer (e.g., 50 mM sodium acetate buffer, pH 5.0). b.
Dissolve a suitable xylose donor, such as p-nitrophenyl-B3-D-xylopyranoside (pNPX), and a
glucose acceptor in the buffer. A molar excess of the acceptor is typically used. c. Add [3-
xylosidase from a source such as Aspergillus niger. The enzyme concentration will need to be
optimized. d. Incubate the reaction mixture at an optimal temperature (e.g., 30-40°C) with
gentle agitation.

2. Monitoring the Reaction: a. Monitor the progress of the reaction by thin-layer
chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the
formation of the new product (primeverose) and the consumption of the donor.

3. Reaction Termination and Product Purification: a. Terminate the reaction by heating the
mixture to denature the enzyme (e.g., 100°C for 10 minutes). b. Centrifuge the mixture to
remove the denatured protein. c. Purify the primeverose from the reaction mixture using
techniques such as size-exclusion chromatography or preparative HPLC.

4. Product Characterization: a. Confirm the identity and purity of the synthesized primeverose
using the NMR and MS techniques described above.

Conclusion

This technical guide has provided a detailed overview of the composition and linkage of the
disaccharide primeverose. The (3-(1 - 6) linkage between D-xylose and D-glucose is a key
structural feature that can be elucidated through a combination of chemical derivatization and
instrumental analysis. The provided experimental protocols for linkage analysis, 2D NMR
spectroscopy, and enzymatic synthesis offer a robust framework for researchers and scientists
working with this important disaccharide. The structured presentation of quantitative data and
the visual workflow aim to facilitate a deeper understanding and practical application of this
knowledge in drug development and other scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial | Springer Nature
Experiments [experiments.springernature.com]

2. ms-dango.org [ms-dango.org]

3. Permethylation linkage analysis techniques for residual carbohydrates - PubMed
[pubmed.ncbi.nim.nih.gov]

4. [Sugar linkage analysis by permethylation (glycosphingolipid)]:Glycoscience Protocol
Online Database [jcggdb.jp]

5. Figure 1: [Sugar linkage analysis by permethylation]. - Glycoscience Protocols
(GlycoPODv?2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

6. ulethbridge.ca [ulethbridge.ca]

7. nmrplatform.dicp.ac.cn [nmrplatform.dicp.ac.cn]
8. emerypharma.com [emerypharma.com]

9. uakron.edu [uakron.edu]

10. Enzymatic synthesis and characterization of 6-O-Beta-D-xylopyranosyl-2-acetamido-2-
deoxy-D-glucopyranose, a structural analog of primeverose. | Broad Institute
[broadinstitute.org]

11. Enzyme-Coupled Assay for 3-Xylosidase Hydrolysis of Natural Substrates - PMC
[pmc.ncbi.nlm.nih.gov]

12. Enzymatic Cocktail Formulation for Xylan Hydrolysis into Xylose and
Xylooligosaccharides [mdpi.com]

13. Enzymatic synthesis of -xylosyl-oligosaccharides by transxylosylation using two [3-
xylosidases of glycoside hydrolase family 3 from Aspergillus nidulans FGSC A4 - PubMed
[pubmed.ncbi.nim.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to the Composition and
Linkage of Primeverose]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b049699?utm_src=pdf-custom-synthesis
https://experiments.springernature.com/articles/10.1007/978-1-0716-1241-5_18
https://experiments.springernature.com/articles/10.1007/978-1-0716-1241-5_18
http://www.ms-dango.org/wp-content/uploads/2018/10/protocol_5_Permethylation_102418.pdf
https://pubmed.ncbi.nlm.nih.gov/18418759/
https://pubmed.ncbi.nlm.nih.gov/18418759/
https://jcggdb.jp/GlycoPOD/protocolShow.action?nodeId=t225
https://jcggdb.jp/GlycoPOD/protocolShow.action?nodeId=t225
https://www.ncbi.nlm.nih.gov/books/NBK593896/figure/g129-methanolysis.F1/?report=objectonly
https://www.ncbi.nlm.nih.gov/books/NBK593896/figure/g129-methanolysis.F1/?report=objectonly
https://www.ulethbridge.ca/sites/default/files/docs/2D-TrainingManual.pdf
https://nmrplatform.dicp.ac.cn/__local/6/CA/8E/3C001D52402F0A2257B417FFD40_78BE2076_398A5D.pdf?e=.pdf
https://emerypharma.com/blog/a-step-by-step-guide-to-1d-and-2d-nmr-interpretation/
https://www.uakron.edu/chemistry/magnet/secured/files/qs_2dnmrproc_basic.pdf
https://www.broadinstitute.org/publications/broad18356
https://www.broadinstitute.org/publications/broad18356
https://www.broadinstitute.org/publications/broad18356
https://pmc.ncbi.nlm.nih.gov/articles/PMC1214693/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1214693/
https://www.mdpi.com/1420-3049/28/2/624
https://www.mdpi.com/1420-3049/28/2/624
https://pubmed.ncbi.nlm.nih.gov/21215963/
https://pubmed.ncbi.nlm.nih.gov/21215963/
https://pubmed.ncbi.nlm.nih.gov/21215963/
https://www.benchchem.com/product/b049699#primeverose-disaccharide-composition-and-linkage
https://www.benchchem.com/product/b049699#primeverose-disaccharide-composition-and-linkage
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b049699#primeverose-disaccharide-composition-and-
linkage]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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